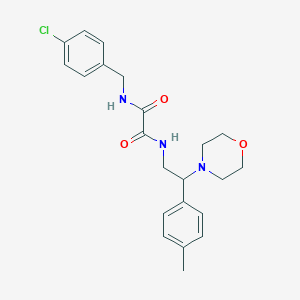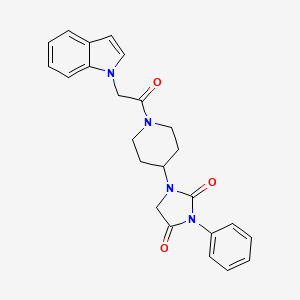
1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of derivatives similar to the queried compound in anticancer applications. For instance, a study synthesized compounds by reacting thiazolidine-2,4-dione with indole and various aldehydes, showing significant anticancer activity against the MCF-7 human breast cancer cell line, indicating the inhibition of topoisomerase-I enzyme (Kumar & Sharma, 2022). This suggests the potential of the compound for cancer treatment research.
Antimicrobial Activity
Compounds with structures incorporating elements of the queried chemical have been evaluated for their antimicrobial properties. A series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showed good activity against gram-positive bacteria and excellent antifungal activity, highlighting the compound's potential as a basis for developing new antimicrobial agents (Prakash et al., 2011).
Synthetic Methodologies
The compound and its derivatives also play a crucial role in the development of synthetic methodologies. A study on the synthesis and spatial structure of methyl-substituted phenylpiperidine-4-spiro-5′-imidazolidine-2′,4′-diones provides insights into the stereochemical composition and structure, fundamental for creating pharmacologically active molecules with precise target interactions (Unkovskii et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities of indole derivatives, there is significant interest in developing new derivatives with improved activity and selectivity . This includes the synthesis of compounds with different substitutions on the indole ring, and the development of new synthetic methods.
Properties
IUPAC Name |
1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-22(16-26-13-10-18-6-4-5-9-21(18)26)25-14-11-19(12-15-25)27-17-23(30)28(24(27)31)20-7-2-1-3-8-20/h1-10,13,19H,11-12,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQAKKJFLWFMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)

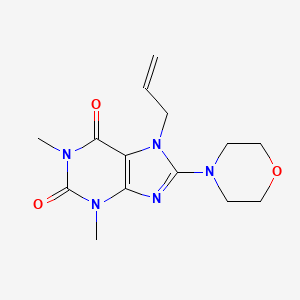
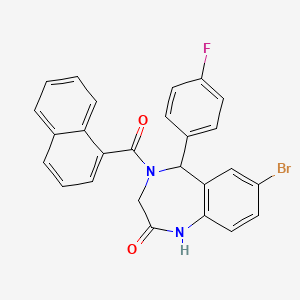


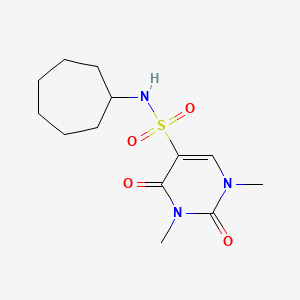
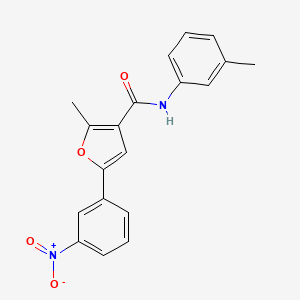
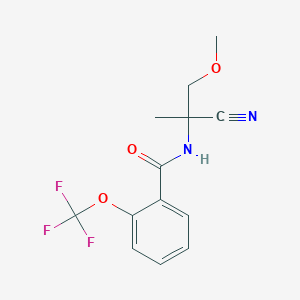

![N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2482633.png)
![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2482637.png)
